

Application of DMP-30 in Electrical Potting and Encapsulation: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,4,6-
Tris(dimethylaminomethyl)phenol

Cat. No.: B167129

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This document provides detailed application notes and protocols for the use of **2,4,6-Tris(dimethylaminomethyl)phenol** (DMP-30) as a catalyst and curing agent in epoxy resin systems for electrical potting and encapsulation. DMP-30 is a versatile tertiary amine that significantly accelerates the curing of epoxy resins, making it a valuable component in formulations where rapid processing and robust performance are required.^{[1][2]}

Introduction to DMP-30 in Electrical Applications

Epoxy resins are widely used for potting and encapsulating electronic components due to their excellent adhesive properties, mechanical strength, and chemical resistance.^[3] In these applications, the epoxy serves to protect sensitive electronics from moisture, vibration, thermal shock, and corrosive agents, while also providing electrical insulation.^[3]

DMP-30 acts as a potent catalyst for the epoxy curing reaction, facilitating the cross-linking of the epoxy resin and hardener.^{[1][4]} Its primary functions in these systems are:

- **Acceleration of Cure:** DMP-30 significantly reduces the gel and cure times of epoxy formulations, enabling faster production cycles.^[1]
- **Low-Temperature Curing:** It allows for curing at ambient or slightly elevated temperatures, which is crucial for heat-sensitive electronic components.^[5]

- Versatility: DMP-30 is compatible with a wide range of epoxy resins and hardeners, including anhydride and amine-based systems.[\[6\]](#)[\[7\]](#)

Physicochemical Properties of DMP-30

A summary of the typical physical and chemical properties of DMP-30 is presented in Table 1.

Property	Value
Chemical Name	2,4,6-Tris(dimethylaminomethyl)phenol
CAS Number	90-72-2
Appearance	Clear, light yellow to amber liquid
Amine Value (mg KOH/g)	590 - 635
Viscosity @ 25°C (cps)	120 - 320
Specific Gravity @ 25°C	0.97 - 0.98
Flash Point (°C)	>150
Water Content (%)	≤ 0.5

Formulations for Electrical Potting and Encapsulation

The selection of the epoxy resin, hardener, and the concentration of DMP-30 is critical to achieving the desired electrical and mechanical properties of the final potting compound. Below are example formulations.

Anhydride-Cured System for High-Performance Insulation

Anhydride-cured epoxy systems are often favored for high-voltage applications due to their excellent electrical properties and thermal stability.[\[4\]](#)

Table 2: Example Anhydride-Cured Formulation

Component	Parts by Weight (pbw)	Purpose
Bisphenol-A Diglycidyl Ether (DGEBA) Epoxy Resin	100	Epoxy Resin
Glutaric Anhydride (GA)	80-100	Hardener
DMP-30	0.5 - 2.0	Catalyst / Accelerator
Fused Silica (optional)	50 - 150	Filler (to reduce CTE and shrinkage)

Note: The optimal ratio of anhydride to epoxy and the concentration of DMP-30 should be determined experimentally to achieve the desired curing profile and final properties.

Amine-Cured System for General Potting

Amine-cured systems offer good adhesion and mechanical strength and can be formulated for room temperature curing.

Table 3: Example Amine-Cured Formulation

Component	Parts by Weight (pbw)	Purpose
Bisphenol-A Diglycidyl Ether (DGEBA) Epoxy Resin	100	Epoxy Resin
Polyamidoamine Hardener	40 - 60	Hardener
DMP-30	1 - 5	Accelerator
Alumina Trihydrate (ATH) (optional)	30 - 100	Filler (for flame retardancy)

Curing Profile and Pot Life

The addition of DMP-30 significantly impacts the curing kinetics of the epoxy system. As the concentration of DMP-30 increases, the pot life (working time) of the mixture decreases, and the time to achieve full cure is shortened.

Table 4: Effect of DMP-30 on a Typical Epoxy-Anhydride System

DMP-30 Concentration (phr)	Pot Life @ 25°C (minutes)	Typical Cure Schedule
0.5	~60	2 hours at 100°C + 2 hours at 150°C
1.0	~40	1.5 hours at 100°C + 2 hours at 150°C
2.0	~25	1 hour at 100°C + 2 hours at 150°C

Note: These values are illustrative and will vary depending on the specific resin, hardener, and total mass of the mixture.

Electrical Properties of DMP-30 Cured Epoxy Systems

The electrical insulating properties of the cured epoxy are paramount for potting and encapsulation applications.

Table 5: Typical Electrical Properties of a DMP-30 Catalyzed Anhydride-Cured Epoxy System

Property	Test Method	Typical Value
Dielectric Strength (kV/mm)	ASTM D149	35 - 40
Volume Resistivity (Ohm-cm)	ASTM D257	$> 1 \times 10^{15}$
Dielectric Constant @ 1 kHz	ASTM D150	3.0 - 3.5
Dissipation Factor @ 1 kHz	ASTM D150	0.01 - 0.02

Experimental Protocols

Preparation of Epoxy Formulation

This protocol describes the general procedure for preparing a DMP-30 catalyzed epoxy formulation for testing.

- **Pre-weighing:** Accurately weigh the epoxy resin, hardener, DMP-30, and any fillers into separate, clean containers.
- **Mixing:** a. In a suitable mixing vessel, combine the epoxy resin and the hardener. b. Mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained. c. If using fillers, add them gradually while continuing to mix until they are fully dispersed. d. Add the pre-weighed DMP-30 to the mixture and continue to stir for another 2-3 minutes.
- **Degassing:** Place the mixture in a vacuum chamber at a pressure of 29 inHg (or ~1 kPa) for 10-15 minutes, or until all visible air bubbles have been removed.
- **Casting:** Carefully pour the degassed mixture into the desired molds for curing.

Curing Procedure

The curing schedule will depend on the specific formulation. A typical two-stage curing process for an anhydride system is as follows:

- **Initial Cure (Pre-cure):** Place the cast samples in an oven at 80-100°C for 1-2 hours. This allows the epoxy to gel and partially cross-link.
- **Post-Cure:** Increase the oven temperature to 140-160°C and continue to cure for an additional 2-4 hours to ensure complete cross-linking and achieve optimal properties.
- **Cooling:** Allow the samples to cool slowly to room temperature to minimize internal stresses.

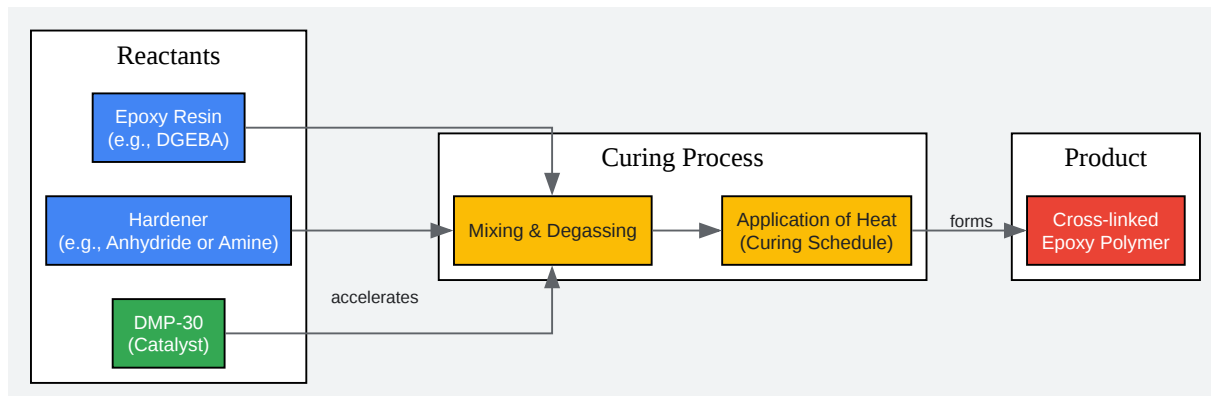
Measurement of Electrical Properties

The following are summarized protocols for testing the electrical properties of the cured epoxy samples according to ASTM standards.

- **Sample Preparation:** Prepare flat, uniform plaques of the cured epoxy with a typical thickness of 1-3 mm.

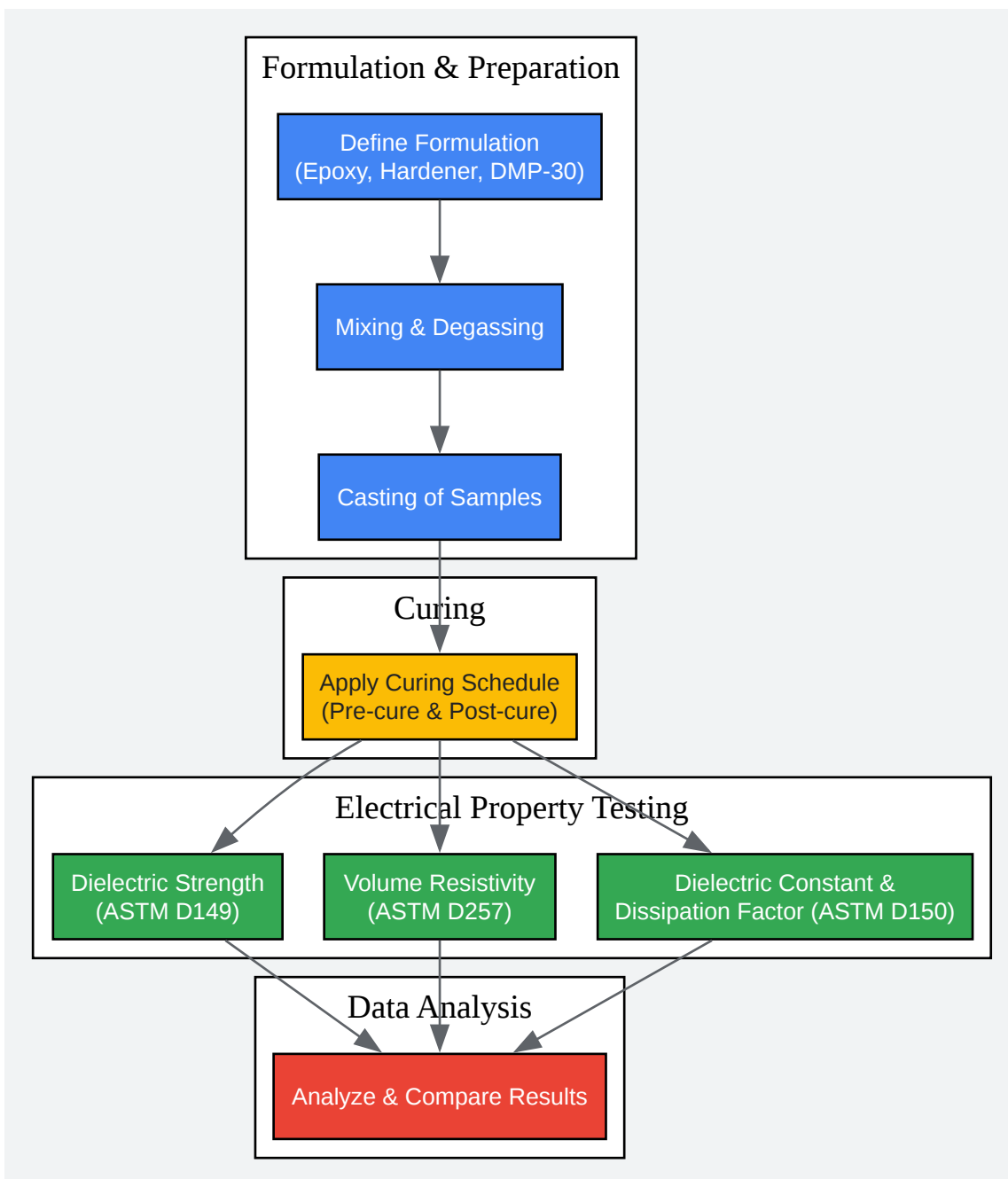
- Apparatus: Use a high-voltage tester with appropriate electrodes (e.g., 2-inch diameter cylindrical electrodes with rounded edges).
- Procedure: a. Place the sample between the electrodes. b. Apply an AC voltage, starting from zero and increasing at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs. c. Record the breakdown voltage. d. Measure the thickness of the sample at the point of breakdown. e. Calculate the dielectric strength by dividing the breakdown voltage by the thickness.
- Sample Preparation: Use the same type of flat plaques as for the dielectric strength test.
- Apparatus: A high-resistance meter (electrometer) and a three-electrode fixture (guarded electrode).
- Procedure: a. Place the sample in the electrode fixture. b. Apply a stable DC voltage (e.g., 500 V) for a specified time (typically 60 seconds). c. Measure the resulting current flowing through the bulk of the material. d. Calculate the volume resistance and, using the dimensions of the electrodes, the volume resistivity.
- Sample Preparation: Use thin, flat, and parallel-surfaced discs of the cured epoxy.
- Apparatus: A capacitance bridge or an LCR meter and a two-electrode system.
- Procedure: a. Place the sample between the electrodes. b. Measure the capacitance of the sample at the desired frequency (e.g., 1 kHz). c. Measure the capacitance of the empty electrode system (air as the dielectric). d. The dielectric constant is the ratio of the capacitance with the sample to the capacitance with air. e. The instrument will also provide a direct reading of the dissipation factor.

Visualizations



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Caption: Epoxy curing pathway with DMP-30.



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Caption: Workflow for evaluating DMP-30 epoxy.

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